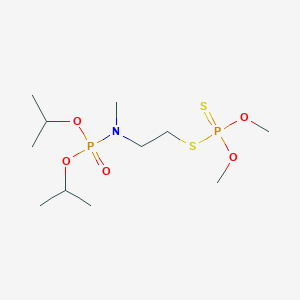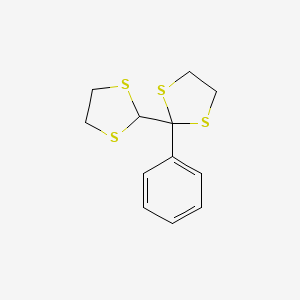
2,2'-Bi-1,3-dithiolane, 2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bi-1,3-dithiolane, 2-phenyl- is an organosulfur compound characterized by the presence of two 1,3-dithiolane rings connected by a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,3-dithiolane, 2-phenyl- typically involves the reaction of 1,3-dithiolane derivatives with phenyl-containing reagents under specific conditions. One common method includes the use of bromine to react with 1,3-bis-tert-butyl thioethers, leading to the formation of the desired compound . The reaction proceeds under mild conditions, often involving a sulfonium-mediated ring closure.
Industrial Production Methods
Industrial production methods for 2,2’-Bi-1,3-dithiolane, 2-phenyl- are not extensively documented. the principles of organic synthesis and the use of scalable reaction conditions suggest that similar methods to those used in laboratory synthesis can be adapted for larger-scale production.
化学反应分析
Types of Reactions
2,2’-Bi-1,3-dithiolane, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
科学研究应用
2,2’-Bi-1,3-dithiolane, 2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
作用机制
The mechanism of action of 2,2’-Bi-1,3-dithiolane, 2-phenyl- involves its ability to form stable complexes with metal ions. This interaction can promote various chemical reactions, such as hydrolysis, where the compound acts as a catalyst. The formation of 1:1-adducts between the metal ion and the compound is a key step, followed by a slow ring-opening reaction .
相似化合物的比较
Similar Compounds
2-Phenyl-1,3-dithiolane: Similar in structure but lacks the bi-dithiolane linkage.
1,3-Dithiane: Contains a single dithiolane ring.
Thiobenzophenone: Contains a sulfur atom bonded to a phenyl group but lacks the dithiolane rings.
Uniqueness
2,2’-Bi-1,3-dithiolane, 2-phenyl- is unique due to its dual dithiolane rings connected by a phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structure allows for more complex interactions and applications in various fields of research.
属性
CAS 编号 |
21504-27-8 |
|---|---|
分子式 |
C12H14S4 |
分子量 |
286.5 g/mol |
IUPAC 名称 |
2-(1,3-dithiolan-2-yl)-2-phenyl-1,3-dithiolane |
InChI |
InChI=1S/C12H14S4/c1-2-4-10(5-3-1)12(15-8-9-16-12)11-13-6-7-14-11/h1-5,11H,6-9H2 |
InChI 键 |
WUZAIGIESTYTCT-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(S1)C2(SCCS2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)
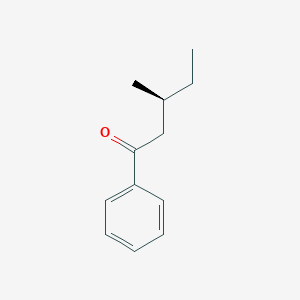


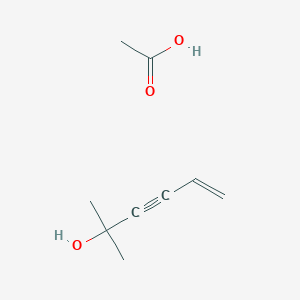
![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)
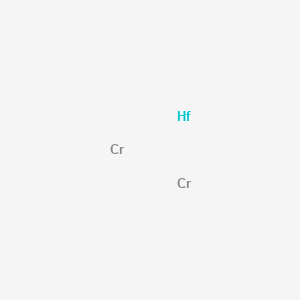
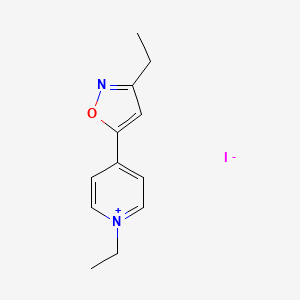
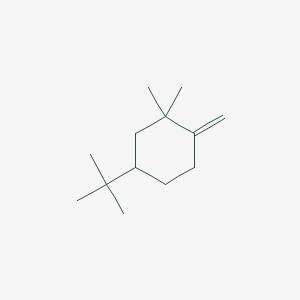

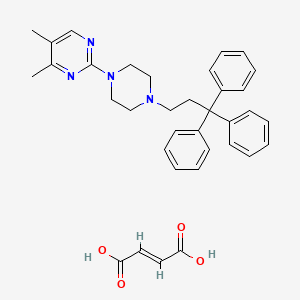
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)

